molecular formula C10H10Br2O2 B3241649 Ethyl 3,5-dibromo-4-methylbenzoate CAS No. 1478503-58-0

Ethyl 3,5-dibromo-4-methylbenzoate

Cat. No.: B3241649
CAS No.: 1478503-58-0
M. Wt: 321.99 g/mol
InChI Key: PUBRFCQNCOXASI-UHFFFAOYSA-N
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Description

Ethyl 3,5-dibromo-4-methylbenzoate is an organic compound with the molecular formula C10H10Br2O2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by bromine atoms, and the hydrogen atom at position 4 is replaced by a methyl group. The carboxylic acid group is esterified with ethanol, forming the ethyl ester. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3,5-dibromo-4-methylbenzoate can be synthesized through a multi-step process. One common method involves the bromination of 4-methylbenzoic acid to introduce bromine atoms at the 3 and 5 positions. This is followed by esterification with ethanol to form the ethyl ester. The reaction conditions typically involve the use of bromine or a brominating agent, such as N-bromosuccinimide, in the presence of a catalyst like iron or aluminum bromide. The esterification step requires an acid catalyst, such as sulfuric acid, to facilitate the reaction between the carboxylic acid and ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,5-dibromo-4-methylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be employed.

    Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, respectively, can facilitate the hydrolysis of the ester group.

Major Products Formed

    Substitution: Depending on the nucleophile, products such as 3,5-dimethoxy-4-methylbenzoate can be formed.

    Reduction: The major product is 4-methylbenzoic acid.

    Hydrolysis: The products are 3,5-dibromo-4-methylbenzoic acid and ethanol.

Scientific Research Applications

Ethyl 3,5-dibromo-4-methylbenzoate is used in various fields of scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of ethyl 3,5-dibromo-4-methylbenzoate depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms to which the bromine atoms are attached. In reduction reactions, the bromine atoms are replaced by hydrogen atoms, resulting in the formation of a less substituted product. The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol.

Comparison with Similar Compounds

Ethyl 3,5-dibromo-4-methylbenzoate can be compared with other similar compounds, such as:

    Ethyl 3,5-dichloro-4-methylbenzoate: Similar structure but with chlorine atoms instead of bromine.

    Ethyl 3,5-difluoro-4-methylbenzoate: Similar structure but with fluorine atoms instead of bromine.

    Ethyl 3,5-diiodo-4-methylbenzoate: Similar structure but with iodine atoms instead of bromine.

The uniqueness of this compound lies in its specific reactivity and the types of reactions it can undergo, which are influenced by the presence of bromine atoms. Bromine atoms are larger and more polarizable than chlorine and fluorine atoms, which can affect the compound’s reactivity and the types of products formed in chemical reactions.

Properties

IUPAC Name

ethyl 3,5-dibromo-4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Br2O2/c1-3-14-10(13)7-4-8(11)6(2)9(12)5-7/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUBRFCQNCOXASI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)Br)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Br2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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